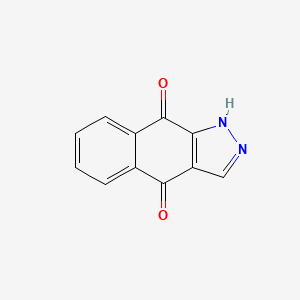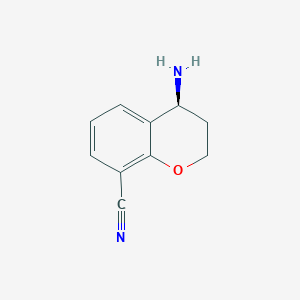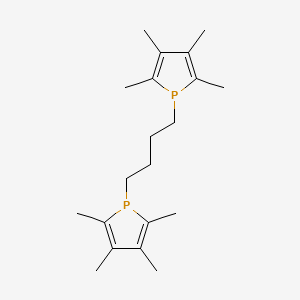
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane is a complex organophosphorus compound It is characterized by its unique structure, which includes two phosphol rings attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane typically involves the reaction of 1,4-dibromobutane with 2,3,4,5-tetramethylphospholide anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The reaction conditions generally include:
- Temperature: 0°C to room temperature
- Reaction time: Several hours to overnight
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphol rings can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides
Reduction: Regenerated phosphines
Substitution: Substituted phosphol derivatives
Aplicaciones Científicas De Investigación
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in biochemical studies.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another bidentate ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane: A shorter-chain analog with similar applications.
1,3-Bis(diphenylphosphino)propane: A compound with a different chain length but similar coordination properties.
Uniqueness
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane is unique due to its tetramethyl-substituted phosphol rings, which provide steric hindrance and electronic effects that can enhance the stability and reactivity of its metal complexes. This makes it particularly valuable in catalytic applications where selectivity and efficiency are crucial.
Propiedades
Fórmula molecular |
C20H32P2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetramethyl-1-[4-(2,3,4,5-tetramethylphosphol-1-yl)butyl]phosphole |
InChI |
InChI=1S/C20H32P2/c1-13-14(2)18(6)21(17(13)5)11-9-10-12-22-19(7)15(3)16(4)20(22)8/h9-12H2,1-8H3 |
Clave InChI |
MPELCXWVXCYLMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(P(C(=C1C)C)CCCCP2C(=C(C(=C2C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



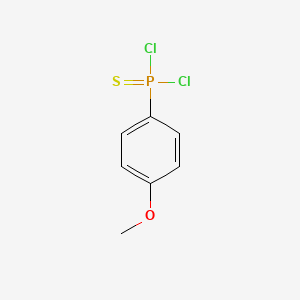

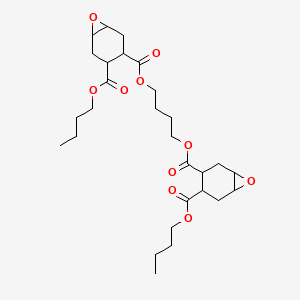
![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)


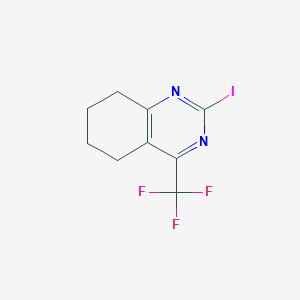

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)
